2-heptyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
- Its chemical structure consists of a pyrimidinone ring fused to a thiadiazole ring, with a heptyl (C7H15) side chain and a hydroxy group (OH) at specific positions.
- This compound exhibits interesting biological and pharmacological properties due to its unique structure.
2-heptyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: is a heterocyclic compound with a fused thiadiazolo-pyrimidinone core.
Preparation Methods
- A notable synthetic route involves a one-pot method combining [3 + 3] cycloaddition, reduction, and deamination reactions .
- Industrial production methods may vary, but this compound can be synthesized efficiently using diversity-oriented catalysis.
Chemical Reactions Analysis
Oxidation: The hydroxy group can undergo oxidation to form various derivatives.
Reduction: Reduction of the pyrimidinone ring can yield different products.
Substitution: The heptyl side chain is susceptible to substitution reactions.
Common Reagents: Reagents like hydrazine, reducing agents, and Lewis acids are involved in its synthesis.
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.
Medicine: Explored for drug development due to its unique structure.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets include enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its effects comprehensively.
Comparison with Similar Compounds
Similar Compounds: Other thiadiazolo-pyrimidinones, such as 4H-pyrido[1,2-a]pyrimidin-4-ones.
Uniqueness: Its specific substitution pattern and hydroxy group distinguish it from related compounds.
Properties
Molecular Formula |
C12H17N3O2S |
---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
2-heptyl-7-hydroxy-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H17N3O2S/c1-2-3-4-5-6-7-10-14-15-11(17)8-9(16)13-12(15)18-10/h8,16H,2-7H2,1H3 |
InChI Key |
ZKILFXWTVXQBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NN2C(=O)C=C(N=C2S1)O |
Origin of Product |
United States |
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